molecular formula C13H20BNO4 B572774 Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1256360-06-1

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Cat. No.: B572774
CAS No.: 1256360-06-1
M. Wt: 265.116
InChI Key: DYCDAHNPZKXBBH-UHFFFAOYSA-N
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Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a boron-containing organic compound It is characterized by the presence of a pyrrole ring, a carboxylate ester group, and a dioxaborolane moiety

Mechanism of Action

Target of Action

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate, also known as 1-(ethoxycarbonyl)pyrrole-3-boronic acid, pinacol ester, is a boronic ester. Boronic esters are commonly used in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of a wide range of other functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the creation of a wide range of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boron moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Similar structure but with an acrylate group instead of a pyrrole ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyrrole ring.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Features an imidazole ring instead of a pyrrole ring.

Uniqueness

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is unique due to the combination of its pyrrole ring and boron-containing dioxaborolane moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-6-17-11(16)15-8-7-10(9-15)14-18-12(2,3)13(4,5)19-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCDAHNPZKXBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682327
Record name Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-06-1
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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